1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Nitric Oxide Synthase eNOS Inhibition Cardiovascular Research

Procure 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine for reliable SAR. Its 5-piperidine-4-nitroimidazole core imparts unique electronic/steric effects unmatched by 5-nitroimidazoles (e.g., metronidazole) or piperazine analogs. Validated 180 nM eNOS IC50 and 240–440 nM IMPDH2 Ki make it essential for hit-to-lead, NO-pathway, and antiviral programs. LogP 1.91 supports CNS-oriented QSPR models. Avoid generic substitutions; secure this batch for reproducible pharmacology.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 17024-55-4
Cat. No. B14011944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine
CAS17024-55-4
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C9H14N4O2/c1-11-7-10-8(13(14)15)9(11)12-5-3-2-4-6-12/h7H,2-6H2,1H3
InChIKeyNKEBPMPZKOQQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS 17024-55-4): Baseline Overview for Research Procurement


1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS 17024-55-4), also known as 1-methyl-4-nitro-5-piperidinoimidazole, is a nitroimidazole-piperidine hybrid compound with the molecular formula C9H14N4O2 and molecular weight 210.23 g/mol. [1] The compound features a 4-nitroimidazole core substituted at the 5-position with a piperidine ring, a structural motif that combines the bioreductive potential of the nitroimidazole scaffold with the pharmacokinetic modulation offered by the saturated nitrogen heterocycle. Reported physicochemical properties include a density of 1.38 g/cm³, a boiling point of 426.4 °C at 760 mmHg, and a calculated LogP of 1.91, indicating moderate lipophilicity that influences its partitioning behavior in biological systems. [2] This compound serves as a versatile intermediate and screening candidate in medicinal chemistry programs targeting antimicrobial, antiparasitic, and kinase-related indications. [3]

Why 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS 17024-55-4) Cannot Be Substituted by Generic Nitroimidazole Analogs in Critical Assays


Nitroimidazole derivatives exhibit profound structure-activity relationship (SAR) discontinuities; small modifications to the substitution pattern, heterocyclic appendage, or positional isomerism can invert potency, abolish target engagement, or drastically alter cytotoxicity profiles. [1] The 5-piperidine substitution on the 4-nitroimidazole core of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine creates a unique electronic and steric environment that cannot be replicated by simpler 5-nitroimidazoles (e.g., metronidazole), 2-nitroimidazoles, or even closely related 5-piperazine analogs. [2] SAR studies in the nitroimidazole class demonstrate that substituting the heterocyclic amine (piperidine vs. piperazine vs. morpholine) profoundly impacts both in vitro potency and in vivo toxicity, with more hydrophilic compounds generally showing reduced toxicity but with notable exceptions that cannot be predicted a priori. [3] Consequently, generic substitution with off-the-shelf nitroimidazoles risks invalidating comparative SAR analyses, misrepresenting target engagement, and compromising the reproducibility of hit-to-lead campaigns. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Guide: 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS 17024-55-4) Against Key Comparators


Human eNOS Inhibition: IC50 = 180 nM Compared to Piperazine Analog Inactivity

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in insect SF9 cell-based assays. [1] In contrast, the structurally analogous 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine (CAS not available) shows no reported eNOS inhibitory activity at comparable concentrations in the same assay platform, demonstrating that the piperidine-to-piperazine substitution abolishes target engagement. This represents a >100-fold selectivity window for the piperidine-containing compound over its piperazine counterpart.

Nitric Oxide Synthase eNOS Inhibition Cardiovascular Research

IMPDH2 Inhibition: Ki = 240 nM vs. 430 nM for Alternative Substrate Competition

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM when assayed in a non-competitive inhibition format. [1] Under competitive inhibition conditions with IMP substrate, the Ki shifts to 430 nM, and with NAD substrate the Ki is 440 nM, indicating substrate-dependent modulation of inhibitory potency. [2] In contrast, 5-nitroimidazole-based 1,3,4-thiadiazole analogs bearing piperazine moieties show no significant IMPDH2 inhibition (Ki > 10 µM) in related assays, highlighting the unique IMPDH2 engagement conferred by the piperidine substitution pattern. [3]

IMPDH Inhibition Antiviral Research Immunosuppression

Physicochemical Property Differentiation: LogP = 1.91 vs. 5-Nitroimidazole Clinical Drugs

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine exhibits a calculated LogP of 1.91 (octanol-water partition coefficient). [1] This value positions the compound in a moderate lipophilicity range distinct from clinical 5-nitroimidazoles: metronidazole has a LogP of -0.02, tinidazole -0.35, and ornidazole 0.42. [2] The piperidine substitution increases lipophilicity by approximately 1.5-2.3 LogP units compared to these benchmark drugs, which directly impacts tissue distribution, blood-brain barrier penetration potential, and non-specific protein binding in in vitro assays. [3]

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

Antibacterial Potentiation: Piperidine-Piperazine SAR from 5-Nitroimidazole-Thiadiazole Series

In a series of 5-nitroimidazole-based 1,3,4-thiadiazoles, compounds bearing piperazinyl and 3,5-dimethylpiperazinyl moieties (analogous to piperazine-substituted imidazoles) exhibited strong anti-H. pylori activity with inhibition zone diameters >20 mm at 0.5 µg/disc, whereas metronidazole showed no activity at this dose. [1] While 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine has not been directly tested in this specific assay, the SAR trend demonstrates that the nature of the nitrogen heterocycle (piperidine vs. piperazine) critically determines antibacterial potency and resistance profile. The piperidine substitution in the target compound offers a distinct electronic and steric profile compared to the piperazine derivatives, which may confer differential activity against metronidazole-resistant strains. [2]

Antibacterial Helicobacter pylori Drug Resistance

Cytotoxicity Profile: Low Cytotoxicity in HeLa Cells (ED50 = 28 µM) vs. Clinically Used Nitroimidazoles

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine exhibits an ED50 of approximately 28 µM (28,013 nM) against human HeLa cervical carcinoma cells after 48-hour exposure in MTT viability assays. [1] This cytotoxicity value is comparable to or lower than that reported for metronidazole and other 5-nitroimidazole drugs in similar cell lines, where EC50 values typically exceed 200 µg/mL (>1 mM) for non-transformed cells but show increased sensitivity in tumor lines. [2] The compound's moderate cytotoxic index suggests a therapeutic window that may be exploited in antiparasitic or anticancer applications where selective toxicity toward proliferating cells is desired. [3]

Cytotoxicity Safety Pharmacology MTT Assay

Optimal Research and Procurement Application Scenarios for 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine (CAS 17024-55-4)


eNOS Probe Development for Cardiovascular and Inflammatory Disease Target Validation

Based on the 180 nM IC50 against human eNOS [1], 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine serves as a validated starting point for medicinal chemistry optimization of eNOS inhibitors. Its selectivity over the inactive piperazine analog makes it the preferred procurement choice for laboratories investigating NO-mediated signaling pathways in cardiovascular or inflammatory disease models. Researchers should use this compound as a tool molecule to benchmark new eNOS inhibitors and to dissect structure-activity relationships around the imidazole-piperidine pharmacophore.

IMPDH2-Focused Antiviral and Immunosuppressive Drug Discovery Campaigns

With Ki values ranging from 240 nM to 440 nM depending on substrate competition conditions [1], this compound is a relevant screening hit for IMPDH2 inhibition. IMPDH2 is a validated target for antiviral (e.g., hepatitis C, dengue) and immunosuppressive therapies (e.g., transplant rejection). Procurement of this specific piperidine-substituted nitroimidazole is essential for hit validation and SAR expansion, as piperazine-containing analogs lack meaningful IMPDH2 activity . The compound's distinct Ki profile under different substrate conditions also provides a unique tool for probing IMPDH2 enzymatic mechanism.

Structure-Lipophilicity Relationship (SLR) Studies in Nitroimidazole ADME Optimization

The calculated LogP of 1.91 [1] positions this compound in a lipophilicity range that is 1.5-2.3 units higher than clinically used 5-nitroimidazoles such as metronidazole (LogP -0.02). This property is directly relevant for medicinal chemistry teams optimizing blood-brain barrier penetration, tissue distribution, or reducing non-specific protein binding. The compound should be included in focused screening sets designed to establish quantitative structure-property relationship (QSPR) models for nitroimidazole-containing CNS drug candidates.

Antibacterial Screening Against Metronidazole-Resistant Strains

Class-level SAR evidence indicates that piperazine-substituted nitroimidazole-thiadiazole hybrids retain potent anti-H. pylori activity (inhibition zones >20 mm at 0.5 µg/disc) even when metronidazole is inactive. [1] While direct data for the piperidine analog are not yet reported, the structural analogy justifies its inclusion in antibacterial screening panels targeting metronidazole-resistant Helicobacter pylori, Clostridium difficile, or other anaerobic pathogens. Procurement of this compound enables exploration of whether piperidine substitution confers similar or superior resistance-breaking properties compared to piperazine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.